molecular formula C25H26N4O4 B2740046 N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1319130-29-4

N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2740046
CAS No.: 1319130-29-4
M. Wt: 446.507
InChI Key: RLQXIJDLVNTIOY-UHFFFAOYSA-N
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Description

N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a combination of pyrazole, piperidine, and benzodioxole moieties. This intricate chemical structure can be attributed to the unique reactivity and functional properties of each constituent part, making it of significant interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Starting with 2,4-dimethylbenzaldehyde, a condensation reaction with hydrazine yields the corresponding 1H-pyrazole.

  • Step 2: The pyrazole derivative undergoes a carbonylation reaction, introducing the piperidin-4-yl moiety through a catalytic hydrogenation process.

  • Step 3: Finally, the benzodioxole ring is introduced via a cyclization reaction under acidic conditions, resulting in the formation of the target compound.

Industrial Production Methods:
  • Industrial-scale synthesis generally follows similar routes but optimizes reaction conditions to increase yield and purity.

  • Use of continuous flow reactors and efficient separation techniques like chromatography and crystallization are common.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate to yield corresponding oxides.

  • Reduction: Reduction with lithium aluminum hydride results in amine formation.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, under aqueous conditions.

  • Reduction: Lithium aluminum hydride, under anhydrous conditions.

  • Substitution: Friedel-Crafts reagents like aluminum chloride.

Major Products Formed:
  • Oxidation may produce ketones or carboxylic acids.

  • Reduction typically yields amines.

  • Substitution can introduce halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Chemistry:

  • Utilized in the synthesis of novel organic compounds due to its reactive functional groups.

Biology:
  • Its structure-activity relationship is studied for potential bioactive properties, including anti-inflammatory and anti-cancer activities.

Medicine:
Industry:
  • Used as a building block for the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

Effects:

  • The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors.

Molecular Targets and Pathways:
  • Targets often involve signal transduction pathways crucial for cell proliferation and apoptosis, making it a candidate for cancer research.

Comparison with Similar Compounds

Similar Compounds:

  • Structurally related compounds include N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-4-carboxamide, N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide, and their derivatives.

Uniqueness:

This is quite a detailed overview. If there's any more specific information or a different topic you'd like to delve into, just let me know!

Properties

IUPAC Name

N-[1-[5-(2,4-dimethylphenyl)pyrazolidine-3-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-12,18,20-21,27-28H,7-10,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMRWLPCLNMIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC(NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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